molecular formula C25H25NO6S B280902 Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No. B280902
M. Wt: 467.5 g/mol
InChI Key: OBOJREOJCOESJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential pharmacological properties, making it a subject of interest in the field of drug discovery.

Mechanism of Action

The mechanism of action of Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins involved in disease processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce cell death in cancer cells and inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments is its potential pharmacological properties. This compound may be useful in drug discovery and development. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to study its pharmacokinetics and toxicity in animal models. Additionally, this compound may be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-tert-butyl-5-nitronaphthalene with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to yield the final product.

Scientific Research Applications

Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C25H25NO6S

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 2-tert-butyl-5-[(4-methoxyphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C25H25NO6S/c1-25(2,3)23-21(24(27)31-5)19-14-20(17-8-6-7-9-18(17)22(19)32-23)26-33(28,29)16-12-10-15(30-4)11-13-16/h6-14,26H,1-5H3

InChI Key

OBOJREOJCOESJL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC

Canonical SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

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